molecular formula C16H12BrClF3NO2 B5174864 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5174864
M. Wt: 422.62 g/mol
InChI Key: IVPUERZBYKPKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of amide compounds. It has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of BTF involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. BTF has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. By inhibiting HDACs, BTF can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
BTF has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs. BTF has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activation of several signaling pathways that are involved in cancer cell proliferation and survival. Moreover, BTF has been found to have anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.

Advantages and Limitations for Lab Experiments

BTF has several advantages for lab experiments, including its high purity and stability. Moreover, BTF has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, BTF has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dose and concentration of BTF used in lab experiments.

Future Directions

There are several future directions for the research on BTF. One potential direction is to investigate the use of BTF in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of BTF for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Moreover, the development of new synthetic methods for BTF may improve the yield and purity of the compound, which may have implications for its therapeutic applications. Overall, the research on BTF has significant potential for the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of BTF involves several steps, including the reaction of 3-methyl-4-bromo phenol with 4-chloro-2-trifluoromethyl aniline to form an intermediate compound. The intermediate compound is then reacted with acetic anhydride to produce the final product, BTF. The synthesis of BTF has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

BTF has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTF has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, BTF has been found to inhibit the activation of several signaling pathways that are involved in cancer cell proliferation and survival.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClF3NO2/c1-9-6-11(3-4-13(9)17)24-8-15(23)22-14-5-2-10(18)7-12(14)16(19,20)21/h2-7H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUERZBYKPKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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